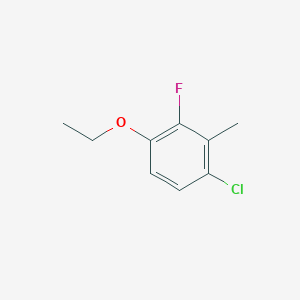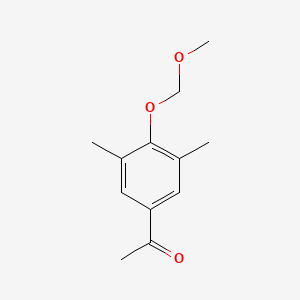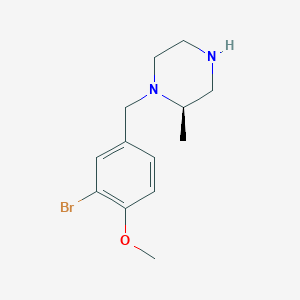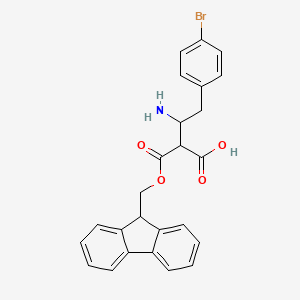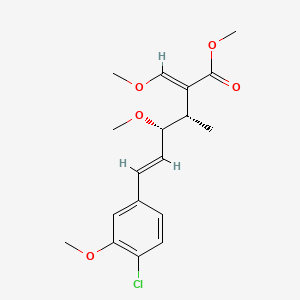
5-Hexenoic acid, 6-(4-chloro-3-methoxyphenyl)-4-methoxy-2-(methoxymethylene)-3-methyl-, methyl ester, (2E,3S,4S,5E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oudemansin B is a naturally occurring antifungal compound isolated from the basidiomycete fungi, specifically from species such as Oudemansiella mucida and Xerula species . It belongs to the strobilurin family of compounds, which are known for their antifungal properties. The chemical structure of Oudemansin B includes a β-methoxyacrylate system, which is crucial for its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oudemansin B involves several steps, starting from simpler organic molecules. One of the key steps includes the formation of the β-methoxyacrylate system. The synthetic route typically involves the use of microbial asymmetric reduction to obtain the (2S, 3R)-3-hydroxy lactone, which is a crucial intermediate . The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of Oudemansin B is generally achieved through fermentation processes using the fungi that naturally produce this compound. The fungi are cultured under specific conditions that promote the production of Oudemansin B, which is then extracted and purified for use .
Analyse Chemischer Reaktionen
Types of Reactions: Oudemansin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy groups present in the compound.
Reduction: Reduction reactions can affect the double bonds in the β-methoxyacrylate system.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Oudemansin B has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the β-methoxyacrylate system and its reactivity.
Biology: Oudemansin B is studied for its antifungal properties and its effects on fungal cell respiration.
Medicine: Research is ongoing to explore its potential as an antifungal agent in medical treatments.
Industry: Oudemansin B and its derivatives are used in the development of agricultural fungicides.
Wirkmechanismus
Oudemansin B exerts its antifungal effects by inhibiting the bc1 segment of the respiratory chain in fungal cells. This inhibition is due to the β-methoxyacrylate system, which binds to the Qo site of complex III in the mitochondrial electron transport chain. This binding prevents the synthesis of adenosine triphosphate (ATP), leading to the death of the fungal cell .
Vergleich Mit ähnlichen Verbindungen
- Strobilurin A
- Strobilurin B
- Myxothiazol
- Oudemansin A (also known as mucidin)
Comparison: Oudemansin B is unique due to its specific β-methoxyacrylate system and its particular inhibitory action on the bc1 segment of the respiratory chain. While other strobilurins also possess antifungal properties, Oudemansin B’s specific structure and mode of action provide distinct advantages in certain applications .
Eigenschaften
CAS-Nummer |
87081-56-9 |
|---|---|
Molekularformel |
C18H23ClO5 |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
methyl (E,2E,3S,4S)-6-(4-chloro-3-methoxyphenyl)-4-methoxy-2-(methoxymethylidene)-3-methylhex-5-enoate |
InChI |
InChI=1S/C18H23ClO5/c1-12(14(11-21-2)18(20)24-5)16(22-3)9-7-13-6-8-15(19)17(10-13)23-4/h6-12,16H,1-5H3/b9-7+,14-11+/t12-,16-/m0/s1 |
InChI-Schlüssel |
DPNYGWABRKPFDE-PQHZCZHCSA-N |
Isomerische SMILES |
C[C@H]([C@H](/C=C/C1=CC(=C(C=C1)Cl)OC)OC)/C(=C\OC)/C(=O)OC |
Kanonische SMILES |
CC(C(C=CC1=CC(=C(C=C1)Cl)OC)OC)C(=COC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


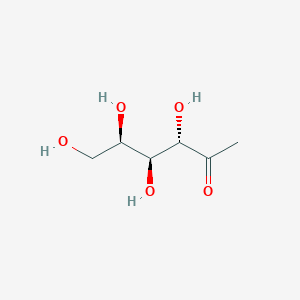
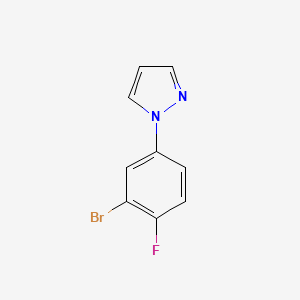
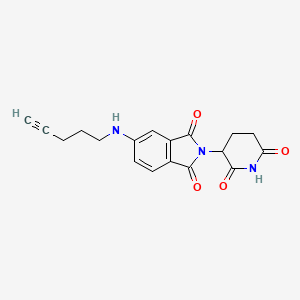
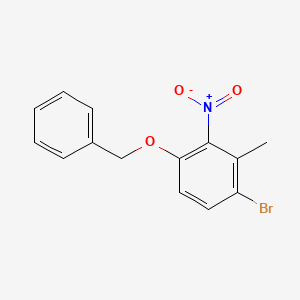
![Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)
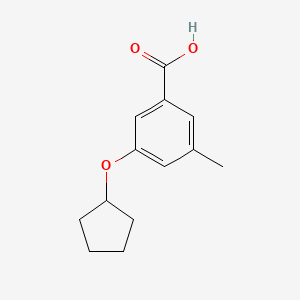
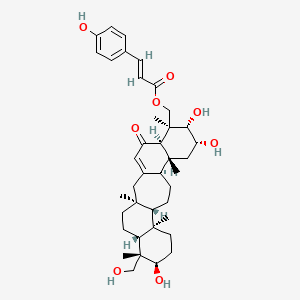
![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)
![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)
